Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the naphthyridine core. This can be achieved through the reaction of Meldrum’s acid with 3-aminopyridine derivatives, followed by condensation reactions . The azetidine ring is then introduced through cyclization reactions, often involving the use of tert-butyl esters to protect the carboxylate group during the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: Used as a rigid linker in PROTAC development.
tert-Butyl 3-(7-(tert-Butoxycarbonyl)-2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid hydrochloride: Another compound with a similar structure used in chemical synthesis.
Uniqueness
Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate stands out due to its unique combination of a naphthyridine and azetidine ring. This structure provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C16H23N3O2 |
---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19-9-12(10-19)13-7-6-11-5-4-8-17-14(11)18-13/h6-7,12H,4-5,8-10H2,1-3H3,(H,17,18) |
InChI Key |
QOXMFPXNNGTKJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC3=C(CCCN3)C=C2 |
Origin of Product |
United States |
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